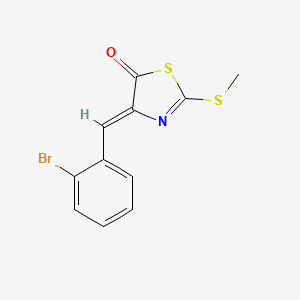
4-(2-bromobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-bromobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBMT and is known for its unique chemical properties that make it an ideal candidate for various research studies. In
Wirkmechanismus
The mechanism of action of BBMT is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. BBMT has also been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
BBMT has been shown to exhibit both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. BBMT has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
BBMT has several advantages for use in lab experiments. It is easy to synthesize, has a low toxicity profile, and exhibits a range of biological activities. However, one limitation of BBMT is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BBMT. One area of interest is the development of BBMT-based fluorescent probes for the detection of heavy metal ions in water. Another area of interest is the use of BBMT as a potential anticancer agent. Further research is also needed to fully understand the mechanism of action of BBMT and its potential applications in scientific research.
Conclusion
In conclusion, BBMT is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. BBMT has several advantages for use in lab experiments, including its ease of synthesis and low toxicity profile. However, further research is needed to fully understand the mechanism of action of BBMT and its potential applications in scientific research.
Synthesemethoden
The synthesis of BBMT involves the reaction of 2-bromobenzaldehyde and 2-aminothiazole in the presence of methyl mercaptan. The reaction is carried out in a solvent such as ethanol or methanol and is catalyzed by a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BBMT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. BBMT has also been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Eigenschaften
IUPAC Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS2/c1-15-11-13-9(10(14)16-11)6-7-4-2-3-5-8(7)12/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOXCWJOWLWRN-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=CC=C2Br)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=CC=C2Br)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-bromobenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
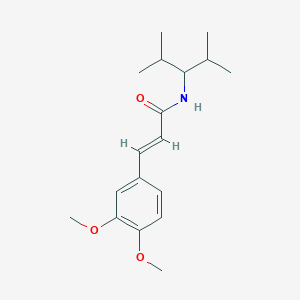

![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)
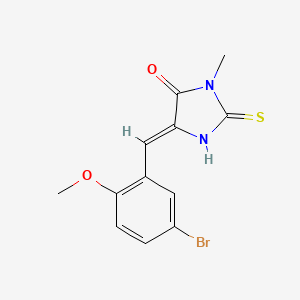
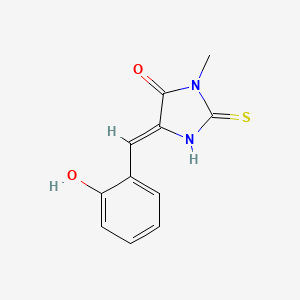
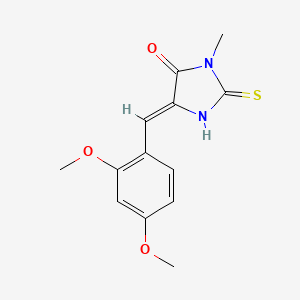
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)
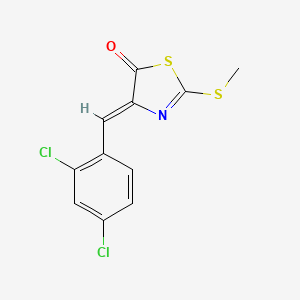

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)